![molecular formula C18H18N2O B2405816 N-[2-(2-methyl-1-indolyl)ethyl]benzamide CAS No. 689264-80-0](/img/structure/B2405816.png)
N-[2-(2-methyl-1-indolyl)ethyl]benzamide
Overview
Description
“N-[2-(2-methyl-1-indolyl)ethyl]benzamide” is a chemical compound . It belongs to the class of compounds known as indoles, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, such as “N-[2-(2-methyl-1-indolyl)ethyl]benzamide”, has been a subject of interest for many researchers. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of “N-[2-(2-methyl-1-indolyl)ethyl]benzamide” is C18H18N2O . The average mass is 278.348 Da and the monoisotopic mass is 278.141907 Da .Chemical Reactions Analysis
Indole derivatives, including “N-[2-(2-methyl-1-indolyl)ethyl]benzamide”, can undergo various chemical reactions. For instance, Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications
- Researchers have synthesized various indole derivatives and evaluated their antiviral properties. For instance:
- Some indole derivatives have shown anti-HIV-1 activity. While specific data on our compound are lacking, it may be worthwhile to explore its potential in this area .
Antiviral Activity
Anti-HIV Activity
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives, in general, are known to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that N-[2-(2-methyl-1-indolyl)ethyl]benzamide might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[2-(2-methyl-1-indolyl)ethyl]benzamide might affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-13-16-9-5-6-10-17(16)20(14)12-11-19-18(21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYAUVNBEGNTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1-indolyl)ethyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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